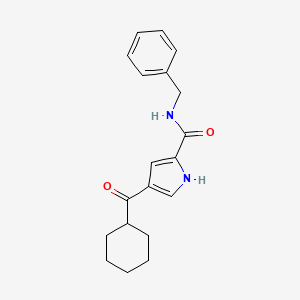

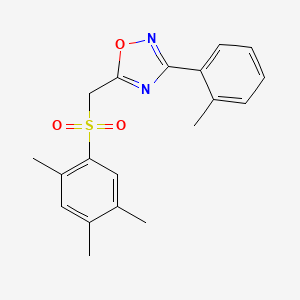

N-benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group. They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation . The prepared catalyst provides active sites for the synthesis of benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N-Benzyl-4-bromobenzamide has a molecular formula of C14H12BrNO, an average mass of 290.155 Da, and a monoisotopic mass of 289.010223 Da .Wissenschaftliche Forschungsanwendungen

Androgen Receptor Antagonists

Wakabayashi et al. (2008) designed and synthesized various 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor (AR) antagonists, not based on steroidal or anilide structures. Introduction of bulky N-alkyl groups, such as cyclohexylmethyl or benzyl, increased the binding affinity for AR, showing potential for prostate cancer therapy. These findings suggest that structurally related compounds, like N-benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide, could exhibit similar bioactivity, warranting further investigation into their therapeutic potential (Wakabayashi et al., 2008).

Intramolecular Diels–Alder Reaction

Noguchi et al. (1986) explored the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides, leading to the formation of fused 1,3-cyclohexadiene systems, which serve as versatile synthetic intermediates for polycyclic compounds. This methodology demonstrates the potential for creating complex molecular architectures from pyrrole carboxamide derivatives, highlighting the synthetic utility of such compounds in organic chemistry (Noguchi et al., 1986).

Dearomatizing Rearrangements

Clayden et al. (2004) reported on the dearomatizing rearrangements of lithiated thiophenecarboxamides, transforming them into pyrrolinones and azepinones. This study underscores the reactivity of carboxamide derivatives in synthetic organic chemistry, paving the way for the development of novel compounds with potential applications in drug discovery and material science (Clayden et al., 2004).

Catalytic Applications

Adolph et al. (2014) utilized transition metal complexes based on substituted N4-N,N-bis(2-pyridinecarboxamide)-1,2-benzene chelating ligands as catalysts for the coupling of epoxides with carbon dioxide. This research highlights the catalytic applications of carboxamide derivatives in environmentally benign reactions, contributing to the development of sustainable chemical processes (Adolph et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-benzyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(15-9-5-2-6-10-15)16-11-17(20-13-16)19(23)21-12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,15,20H,2,5-6,9-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRYSAGNHECGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)

![Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2966593.png)

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)

![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)

![2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966606.png)

![1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2966607.png)

![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)